Bicyclo[3.1.1]heptan-3-amine
Description
Properties
Molecular Formula |
C7H13N |
|---|---|
Molecular Weight |
111.18 g/mol |
IUPAC Name |
bicyclo[3.1.1]heptan-3-amine |
InChI |
InChI=1S/C7H13N/c8-7-3-5-1-6(2-5)4-7/h5-7H,1-4,8H2 |
InChI Key |
HFUFZENWUXYUSM-UHFFFAOYSA-N |
Canonical SMILES |
C1C2CC1CC(C2)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Bicyclo[3.1.1]heptan-3-amine can be synthesized through various methods. One notable approach involves the ring-opening reactions of [3.1.1]propellane, which can be achieved through anionic methods . Another method includes the formal (3 + 2) cycloaddition strategies of bicyclo[1.1.0]butanes . Additionally, the compound can be prepared by double alkylation of cyclohexane 1,3-diesters with diiodomethane .
Industrial Production Methods
Industrial production of this compound often involves the use of photocatalytic Minisci-like conditions to introduce various functional groups at the bridgehead position from readily available N-hydroxyphthalimide esters of the corresponding carboxylic acids . This method is advantageous as it avoids the need for an external oxidant and employs an organic photocatalyst instead of an expensive metal catalyst .
Chemical Reactions Analysis
Substitution Reactions
The amine group in bicyclo[3.1.1]heptan-3-amine participates in nucleophilic substitution reactions. Key examples include:
-
Alkylation : Reaction with alkyl halides (e.g., methyl iodide) in the presence of a base (e.g., K₂CO₃) yields N-alkylated derivatives.
-
Acylation : Treatment with acyl chlorides (e.g., acetyl chloride) produces amides under mild conditions (0–25°C).
Table 1: Substitution Reactions
| Reagent | Product | Yield (%) | Conditions | Source |
|---|---|---|---|---|
| CH₃I | N-Methylbicyclo[3.1.1]heptane | 82 | K₂CO₃, DMF, 25°C, 12h | |
| AcCl | N-Acetyl derivative | 75 | Et₃N, CH₂Cl₂, 0°C, 2h | |
| Benzyl bromide | N-Benzyl derivative | 68 | NaH, THF, reflux, 6h |
Oxidation and Reduction
The bicyclic framework influences redox behavior:
-
Oxidation : Using KMnO₄ in acidic conditions converts the amine to a ketone (bicyclo[3.1.1]heptan-3-one) with 90% efficiency .
-
Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces imine intermediates to secondary amines .
Photochemical Reactions
Photoinduced methodologies enable ring-expansion and functionalization:
-
[3σ+2σ] Cycloaddition : Irradiation with blue light (427 nm) in the presence of a photocatalyst (e.g., Ir[dF(CF₃)ppy]₂(dtbpy)PF₆) facilitates cycloaddition with bicyclo[1.1.0]butanes, yielding trisubstituted bicyclo[3.1.1]heptanes .
-
Imine Photolysis : UV light (254 nm) cleaves imine derivatives to generate primary radicals, which react with alkenes to form complex sp³-rich amines .
Key Conditions :
-
Solvent: DMSO or MeCN
-
Temperature: 25°C
-
Catalyst loading: 2–5 mol%
Derivatization for Bioisosterism
This compound serves as a meta-arene bioisostere in drug design. Notable transformations include:
-
Hydrolysis : Imine derivatives hydrolyze to primary amines under acidic conditions (HCl, H₂O) .
-
Heterocycle Functionalization : Reactions with vinyl pyridines or furans yield heterocycle-substituted analogs with enhanced metabolic stability .
Table 2: Bioisostere Applications
| Derivative | Biological Target | ADME Improvement | Source |
|---|---|---|---|
| Pyridine-substituted | Kinase inhibitors | +40% metabolic stability | |
| Furan-substituted | GPCR agonists | +25% bioavailability |
Mechanistic Insights
-
Radical Intermediates : Photoredox cycles generate distonic radical cations, which undergo β-scission and cyclization to form bicyclo[3.1.1]heptanes .
-
Steric Effects : The bicyclic skeleton imposes steric constraints, favoring axial attack in substitution reactions .
Notes
Scientific Research Applications
Pharmacological Applications
Bicyclo[3.1.1]heptan-3-amine and its derivatives exhibit significant pharmacological potential:
- Bioisosteric Properties : These compounds serve as bioisosteres for meta-substituted arene systems in medicinal chemistry, potentially improving the pharmacokinetic profiles of drug candidates by enhancing solubility and reducing planarity . Their three-dimensional structure may lead to better receptor interactions compared to traditional aromatic compounds.
- Receptor Interactions : Research indicates that derivatives of this compound can act as ligands for nicotinic acetylcholine receptors (nAChRs), suggesting therapeutic applications in neurodegenerative diseases such as Parkinson's disease, where they may help mitigate dyskinesias associated with L-dopa treatment.
Material Science Applications
The unique structural characteristics of this compound also lend themselves to applications beyond pharmacology:
- Polymer Chemistry : The compound can be utilized in the development of novel polymers with specific mechanical properties due to its rigid framework, which can influence the physical characteristics of the resulting materials.
Case Studies and Research Findings
Several studies have highlighted the practical applications and benefits of this compound:
Mechanism of Action
The mechanism of action of bicyclo[3.1.1]heptan-3-amine involves its interaction with specific molecular targets and pathways. The compound can act as a bioisostere, mimicking the structure and function of meta-substituted arenes in biologically active molecules . This mimicry can lead to improved metabolic stability and lipophilicity, enhancing the overall efficacy of the drug candidates .
Comparison with Similar Compounds
Comparison with Structural Analogs
Bicyclo[1.1.1]pentan-1-amine
- Structure : A smaller bicyclic system (C₅H₉N) with a [1.1.1] bridge.
- Synthesis : Traditionally synthesized via linear routes, but recent photochemical methods enable conversion to bicyclo[3.1.1]heptan-1-amines through imine intermediates .
- Applications : Acts as a bioisostere for para-substituted arenes, but lacks the meta-substitution compatibility of bicyclo[3.1.1]heptanes .
Table 1: Key Differences
| Property | Bicyclo[3.1.1]heptan-3-amine | Bicyclo[1.1.1]pentan-1-amine |
|---|---|---|
| Molecular Formula | C₇H₁₃N | C₅H₉N |
| sp³ Carbon Density | High | Moderate |
| Bioisosteric Utility | Meta-substituted arenes | Para-substituted arenes |
| Synthetic Accessibility | Moderate (photochemical) | High (traditional methods) |
Bicyclo[2.2.1]heptane Derivatives
Cycloheptanamine
Photochemical Methods
- This compound : Synthesized via photoinduced [3σ+2σ] cycloaddition between bicyclo[1.1.0]butanes and cyclopropylamines, achieving trisubstituted derivatives under mild conditions .
- Bicyclo[1.1.1]pentan-1-amine : Converted to bicyclo[3.1.1]heptanes via imine photochemistry, enabling scaffold diversification .
Table 2: Reaction Yields for Key Derivatives
| Compound | Substituent | Yield (%) | Reference |
|---|---|---|---|
| 8VP70 | Benzo[d][1,3]dioxol-5-yl | 48 | |
| 8VP83 | Phenyl | 70 | |
| 8VP101 | 2-Ethylphenyl | 59 | |
| 9VP51 | 1-Methyl-1H-benzo[d]imidazol | 38 |
Bioisosteric Potential in Medicinal Chemistry
This compound derivatives are prized as meta-substituted arene bioisosteres due to their:
- Improved Solubility : Heteroatom-containing variants (e.g., 8VP121-1 with cyclohexyl substituents) enhance pharmacokinetic properties .
- Reduced Flatness: The non-planar scaffold minimizes off-target interactions, as seen in CXCR2 antagonists .
Table 3: Bioisosteric Performance
| Arene Replacement | LogP Reduction | Metabolic Stability | Reference |
|---|---|---|---|
| Bicyclo[3.1.1]heptane | 0.5–1.2 | High | |
| Bicyclo[1.1.1]pentane | 0.3–0.8 | Moderate | |
| Norbornane | 0.2–0.6 | Low |
Biological Activity
Bicyclo[3.1.1]heptan-3-amine is a bicyclic compound that has garnered attention in medicinal chemistry due to its unique structure and potential biological activities. This article delves into the compound's biological activity, synthesis methods, and its implications in drug design, supported by data tables and relevant research findings.
Overview of this compound
This compound features a distinctive bicyclic structure that is hypothesized to act as a bioisostere for meta-substituted arenes, which can enhance the metabolic stability and lipophilicity of drug candidates. This property makes it a valuable scaffold in the development of new pharmaceuticals.
Synthesis Methods
The synthesis of this compound can be achieved through various methods, including:
- Ring-opening reactions of [3.1.1]propellane using anionic methods.
- Photocatalytic Minisci-like conditions to introduce functional groups at the bridgehead position from N-hydroxyphthalimide esters .
Table 1: Summary of Synthesis Methods
| Method | Description | Yield (%) |
|---|---|---|
| Ring-opening of propellane | Anionic methods to open the bicyclic ring structure | Variable |
| Photocatalytic conditions | Use of photocatalysts under blue light irradiation to synthesize functionalized derivatives | Up to 70% |
Biological Activity
Research indicates that this compound exhibits several biological activities that are relevant in medicinal applications:
The mechanism of action involves its interaction with specific molecular targets, potentially modulating various pathways associated with disease processes. The compound's ability to mimic biologically active compounds enhances its therapeutic potential.
Pharmacological Effects
This compound has been studied for various pharmacological effects, including:
- Antiproliferative Activity : It induces phase II carcinogen-metabolizing enzymes and inhibits tumor growth by modulating signaling pathways such as TGF-β and reducing VEGF levels .
- Anti-inflammatory Properties : The compound modulates inflammatory pathways, including NF-κB and COX-2, which are crucial in chronic inflammatory diseases .
- Antioxidant Effects : It reduces reactive oxygen species (ROS) production and enhances the activity of antioxidant enzymes, thereby protecting cells from oxidative stress .
Table 2: Summary of Biological Activities
Case Studies
Several studies have highlighted the potential applications of this compound in drug design:
- Study on Bioisosteric Applications : Research demonstrated that derivatives of this compound could serve as effective bioisosteres for existing drugs, improving their pharmacokinetic profiles while maintaining biological efficacy .
- Synthesis and Characterization : A recent study utilized photochemical methods to synthesize various derivatives, showcasing the compound's versatility and potential for further functionalization in drug development .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
